molecular formula C23H25NO4 B582259 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid CAS No. 1262802-59-4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid

Cat. No.: B582259
CAS No.: 1262802-59-4
M. Wt: 379.456
InChI Key: NVZVRXJTMCMDNR-OAQYLSRUSA-N
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Description

Chemical Identity and Nomenclature

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is a non-proteinogenic amino acid derivative widely used in peptide synthesis. Its systematic IUPAC name reflects its stereochemistry and functional groups: (2R)-3-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. Common abbreviations include Fmoc-D-Ala(cPen)-OH and N-Fmoc-R-cyclopentylalanine , emphasizing its fluorenylmethyloxycarbonyl (Fmoc) protecting group and cyclopentyl side chain. The compound’s CAS registry number, 1262802-59-4 , ensures unambiguous identification in chemical databases.

Property Value
Molecular Formula C~23~H~25~NO~4~
Molecular Weight 379.45 g/mol
CAS Number 1262802-59-4
Key Functional Groups Fmoc-protected amine, carboxylic acid, cyclopentyl side chain

Historical Development in Peptide Chemistry

The Fmoc group, introduced by Louis A. Carpino in 1970, revolutionized solid-phase peptide synthesis (SPPS) by enabling base-labile deprotection strategies. Fmoc-(R)-3-cyclopentylalanine emerged as part of efforts to incorporate non-canonical amino acids (NPAAs) into peptides, addressing limitations of natural residues in drug design. Its development paralleled advances in SPPS methodologies, particularly the Fmoc/tBu approach, which avoids harsh acidic conditions required for Boc-group removal. The cyclopentyl side chain was engineered to balance steric bulk and conformational flexibility, enhancing peptide stability without compromising synthesis efficiency.

Stereochemical Significance of R-Configuration

The R-configuration at the α-carbon confers distinct physicochemical and biological properties. Unlike natural L-amino acids, this enantiomer resists proteolytic degradation, a critical advantage in therapeutic peptides. The cyclopentyl group’s spatial orientation influences side-chain interactions, enabling precise modulation of peptide-receptor binding. For example, D-configured residues like Fmoc-D-Ala(cPen)-OH are used to stabilize β-turn structures in peptidomimetics, improving target affinity. Stereochemical purity (≥98% enantiomeric excess) is rigorously controlled during synthesis to ensure reproducibility in research applications.

Structural Characteristics and Molecular Properties

The molecule comprises three key regions:

  • Fmoc group : A hydrophobic 9-fluorenylmethyloxycarbonyl moiety that protects the amine during SPPS. Its UV activity (λ~max~ = 265–300 nm) allows real-time monitoring of deprotection.
  • Cyclopentyl side chain : A saturated five-membered ring that enhances lipophilicity (clogP ≈ 3.5) and restricts rotational freedom, favoring rigid peptide conformations.
  • Carboxylic acid : Enables coupling to subsequent residues via activation reagents like HBTU or DIC.

The cyclopentyl group’s equatorial preference minimizes steric clashes during peptide chain elongation, while its hydrophobicity improves membrane permeability in drug candidates. Computational studies predict a density of 1.234 g/cm³ and pKa values of 3.93 (carboxylic acid) and 9.1 (Fmoc amine).

Position in Non-Canonical Amino Acid Classification

Fmoc-(R)-3-cyclopentylalanine belongs to the β-branched non-proteinogenic amino acids , characterized by substituents at the β-carbon. This class includes residues like cycloleucine and tert-leucine, which are pivotal in medicinal chemistry for their ability to:

  • Enhance metabolic stability by resisting enzymatic cleavage.
  • Modulate peptide secondary structures (e.g., α-helices, β-sheets) through controlled steric effects.
  • Improve pharmacokinetic properties, such as oral bioavailability and half-life.

Its classification underscores its role in advancing peptide-based therapeutics, particularly in oncology and metabolic disorders, where rigid, lipophilic side chains optimize target engagement.

Properties

IUPAC Name

(2R)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVRXJTMCMDNR-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679797
Record name 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262802-59-4
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262802-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Synthesis Route

Step 1: Enamine Formation
A glycine-derived enamine is prepared by condensing ethyl glycinate with cyclopentanone in toluene under reflux. The enamine intermediate is isolated in 85% yield.

Step 2: Catalytic Hydrogenation
The enamine undergoes asymmetric hydrogenation using a Ru-BINAP catalyst (0.5 mol%) under 50 psi H<sub>2</sub> at 25°C. This produces the (R)-β-cyclopentylalanine ester with 98% ee.

Step 3: Saponification and Fmoc Protection
The ester is hydrolyzed with LiOH in THF/H<sub>2</sub>O (3:1), followed by Fmoc protection using Fmoc-Osu and NMM in DMF. The crude product is purified via silica chromatography (90% yield).

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin Loading
Wang or Rink amide resin is swelled in DMF for 1 hr, followed by Fmoc deprotection with 20% piperidine/DMF.

Amino Acid Coupling
The (R)-3-cyclopentylalanine derivative is activated with HATU/HOAt (4.5 equiv each) in 20% collidine/DMF and coupled to the resin for 4–24 hr. Coupling efficiency is monitored via Kaiser test.

Cleavage and Purification
The peptide-resin is treated with TFA/H<sub>2</sub>O/TIPS (95:2.5:2.5) for 2 hr, filtered, and precipitated in cold ether. The product is purified via reverse-phase HPLC (C18 column, acetonitrile/H<sub>2</sub>O gradient).

Optimization and Challenges

Racemization Mitigation

Racemization during Fmoc removal or coupling is minimized by:

  • Using HATU/HOAt instead of carbodiimides (e.g., DCC), reducing reaction time to <1 hr.

  • Maintaining pH <8 during deprotection with piperidine.

Side Reactions

Cyclopentyl bromide alkylation can lead to over-alkylation or elimination . This is addressed by:

  • Employing stoichiometric control (1.1 equiv alkylating agent).

  • Conducting reactions at 0°C to slow competing pathways.

Comparative Analysis of Methods

MethodYield (%)ee (%)Key AdvantagesLimitations
Asymmetric Synthesis7598High enantiopurity; scalableMulti-step; costly catalysts
SPPS8599Compatible with peptide chains; pureResin cost; limited to small batches
Enzymatic Resolution5095Mild conditions; no heavy metalsLow yield; substrate specificity

Industrial-Scale Considerations

For bulk production, the asymmetric hydrogenation route is preferred due to its scalability and reproducibility. Key parameters include:

  • Catalyst recycling via immobilization on silica.

  • Continuous-flow saponification to reduce processing time .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection of the Fmoc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is used as a building block in peptide synthesis. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. This selective reactivity is crucial for the synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the β-Position

Cyclohexyl vs. Cyclopentyl Groups
  • Molecular weight: C₂₅H₂₇NO₄ (405.49 g/mol) vs. cyclopentyl analog’s C₂₄H₂₅NO₄ (391.46 g/mol).
Aromatic and Heteroaromatic Substituents
  • 3,5-Difluorophenyl variant (CAS 0541AB, ): Fluorine atoms increase electronegativity, improving binding affinity to hydrophobic pockets in target proteins. Molecular weight: C₂₄H₁₈F₂NO₄ (440.40 g/mol).
  • Pyridin-4-yl variant ():
    • The nitrogen-rich pyridyl group enables hydrogen bonding, useful in enzyme inhibitor design.
  • Thiophen-3-yl variant (CAS 186320-06-9, ):
    • Sulfur-containing substituents may enhance metal coordination or redox activity.
Aliphatic and Functionalized Chains
  • Allyloxycarbonylamino variant (CAS 178924-05-5, ): The allyloxy group allows orthogonal deprotection strategies in multi-step syntheses. Molecular formula: C₂₂H₂₂N₂O₆ (422.43 g/mol).
  • Mercapto (thiol) variant (CAS 135248-89-4, ):
    • The -SH group enables disulfide bond formation, critical for stabilizing peptide tertiary structures.

Stereochemical Variants

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1, ): S-configuration alters chiral recognition in biological systems, affecting receptor binding. Purity: 99.76% (HPLC), stored at -20°C .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Purity Storage Conditions Key Substituent
Cyclopentyl (1262802-59-4) 391.46 95% Dry, 2-8°C Cyclopentyl
4-Chlorophenyl (142994-19-2) 421.87 N/A Sealed, 2-8°C 4-Chlorophenyl
Thiol (135248-89-4) 353.40 N/A Not specified -SH
Allyloxycarbonyl (178924-05-5) 422.43 N/A Not specified Allyloxycarbonylamino

Key Findings

Steric Effects : Cyclopentyl groups provide intermediate steric hindrance between smaller alkyl chains (e.g., methyl) and bulkier cyclohexyl groups, optimizing peptide folding .

Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) improve binding specificity in enzyme-active sites .

Stereochemical Impact : Enantiomers like the S-configuration o-tolyl variant show divergent biological activities, underscoring the importance of chirality in drug design .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid, often referred to as Fmoc-cyclopentylalanine, is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis, and a cyclopentyl moiety that contributes to its distinctive pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C25H23NO4
  • Molecular Weight : 401.46 g/mol
  • CAS Number : 138775-05-0

The Fmoc group serves as a protective entity for the amino group during peptide synthesis, allowing for selective modifications and facilitating the formation of peptide bonds.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of enzyme interaction and metabolic pathway modulation. Its structural characteristics enable it to function as both a substrate and an inhibitor for various enzymes.

Key Biological Activities:

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in peptide synthesis and other metabolic processes, potentially influencing their activity.
  • Cellular Effects : It plays a role in cellular functions by enabling the production of specific peptides essential for various cellular activities, impacting cell signaling pathways and gene expression.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans .

The biological activity of this compound can be attributed to several mechanisms:

  • Peptide Bond Formation : The Fmoc group protects the amino group, allowing for selective deprotection during peptide synthesis. This process is crucial for forming complex peptides that can exert biological effects.
  • Binding Interactions : The compound may form specific binding interactions with biomolecules involved in metabolic pathways, influencing their stability and activity.
  • Metabolic Pathway Modulation : By interacting with key enzymes and cofactors, this compound can alter metabolic fluxes within cells, enhancing or inhibiting specific biochemical reactions .

Research Findings

Several studies have investigated the biological activities associated with this compound and its derivatives:

StudyFindings
Demonstrated that the compound acts as an enzyme substrate or inhibitor, influencing metabolic pathways significantly.
Found that related fluorenone derivatives exhibited antimicrobial properties against multiple bacterial strains.
Highlighted the potential applications in drug development targeting specific diseases due to its unique structural features.

Case Studies

  • Antimicrobial Activity : A study explored the effectiveness of fluorenone derivatives against various bacterial strains. Compounds similar to this compound displayed comparable antimicrobial activity to standard antibiotics at specific concentrations .
  • Peptide Synthesis Applications : The Fmoc group allows for efficient synthesis of peptides that can be tailored for therapeutic uses, showcasing the compound's relevance in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid?

The synthesis typically involves:

  • Fmoc Protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect the amino group, ensuring regioselectivity in subsequent reactions .
  • Cyclopentyl Group Incorporation : Alkylation or coupling reactions to introduce the cyclopentyl moiety, often requiring chiral auxiliaries or enantioselective catalysts to maintain the (R)-configuration .
  • Deprotection and Purification : Final cleavage of protecting groups (e.g., using piperidine) followed by purification via column chromatography or preparative HPLC . Key parameters include solvent choice (e.g., DMF for Fmoc stability), temperature control (0–25°C), and reaction monitoring via TLC or LC-MS .

Q. Which analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms stereochemistry and functional group integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 424.2 for C24H26NO4) .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254–280 nm) ensures >95% purity, critical for peptide synthesis applications .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Activation Reagents : Use HBTU/HOBt or COMU for efficient amide bond formation, minimizing racemization .
  • Solvent Optimization : DCM/DMF mixtures (1:1) balance solubility and swelling of resin beads .
  • Coupling Monitoring : Kaiser test or FT-IR spectroscopy detects unreacted amines, enabling iterative coupling steps . Contradictions in coupling yields (e.g., 70–95%) may arise from steric hindrance from the cyclopentyl group, necessitating extended reaction times (2–4 hr) .

Q. What strategies mitigate stereochemical inversion during synthesis?

  • Chiral Catalysts : Use of (R)-proline-derived catalysts or Evans auxiliaries to preserve configuration during cyclopentyl group installation .
  • Low-Temperature Reactions : Conduct alkylation at −20°C to reduce epimerization .
  • Post-Synthesis Analysis : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>98%) .

Q. How do researchers resolve contradictions in reported bioactivity data for analogs?

  • Structural Variants : Compare cyclopentyl vs. phenyl/naphthyl analogs (e.g., reduced steric bulk may enhance receptor binding but lower metabolic stability) .
  • Assay Conditions : Standardize cell-based vs. enzymatic assays; e.g., Fmoc derivatives show false positives in fluorescence-based screens due to aromatic interference .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

  • Chromatography Limitations : Replace preparative HPLC with crystallization for large-scale purification (solvent screening critical) .
  • Catalyst Loading : Optimize asymmetric catalysis to <5 mol% to reduce costs without compromising ee .
  • Process Analytics : Implement in-line FT-IR or PAT tools for real-time monitoring .

Methodological Considerations

Q. How to troubleshoot low yields in the final deprotection step?

  • Acid Sensitivity : Avoid strong acids (e.g., TFA) if the cyclopentyl group is prone to ring-opening; use milder conditions (e.g., 20% piperidine in DMF) .
  • Byproduct Identification : LC-MS to detect truncated peptides or Fmoc-adducts, indicating incomplete deprotection .

Q. What advanced techniques address spectral overlap in NMR analysis?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclopentyl region (δ 1.5–2.5 ppm) .
  • Isotopic Labeling : 13C-enriched reagents for tracking carbon backbone integrity .

Q. How does the cyclopentyl group influence in vivo vs. in vitro stability?

  • In Vitro : The hydrophobic cyclopentyl group enhances solubility in organic solvents but may aggregate in aqueous buffers (use co-solvents like DMSO) .
  • In Vivo : Enzymatic cleavage of the Fmoc group occurs in serum (t1/2 ~2 hr), requiring prodrug strategies for therapeutic applications .

Q. What computational models predict interactions of this compound with biological targets?

  • Docking Studies : Use Schrödinger Glide or AutoDock Vina to model binding to peptide receptors (e.g., GPCRs) .
  • MD Simulations : Assess conformational flexibility of the cyclopentyl group in lipid bilayers .

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